molecular formula C14H16N4O B15066382 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B15066382
M. Wt: 256.30 g/mol
InChI Key: WDBGSOAWAUNLOD-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound that features both an indole and an oxadiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the indole moiety. One common method includes the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or alkyl group .

Scientific Research Applications

3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antitumor agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing the molecule and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
  • 1-(5-Methoxy-1H-indol-2-yl)methanamine methanesulfonate
  • 3-(1H-Indazol-1-yl)propan-1-amine
  • 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine methanesulfonate

Uniqueness

What sets 3-(3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine apart from similar compounds is the presence of both the indole and oxadiazole rings. This unique combination can result in a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

3-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C14H16N4O/c1-18-9-11(10-5-2-3-6-12(10)18)14-16-13(19-17-14)7-4-8-15/h2-3,5-6,9H,4,7-8,15H2,1H3

InChI Key

WDBGSOAWAUNLOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CCCN

Origin of Product

United States

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